Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
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Overview
Description
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H10F3NO3 and a molecular weight of 285.22 g/mol . This compound is known for its unique structure, which includes an isoxazole ring substituted with a trifluoromethyl group and a carboxylate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate reagent to form the isoxazole ring . The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring system can act as a ligand, binding to metal ions and other molecules, thereby influencing various biochemical processes . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate: A closely related compound with similar structural features and reactivity.
Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate: Another compound with a pyrazole ring instead of an isoxazole ring, offering different chemical properties and applications.
Uniqueness
Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate is unique due to its specific combination of functional groups and ring structure. The presence of the trifluoromethyl group imparts distinct electronic and steric effects, enhancing its reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
methyl 5-methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(17-20-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBAZPPUNLUQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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